1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-n-(4-fluorobenzyl)methanesulfonamide
Description
This compound is a sulfonamide derivative featuring a bicyclo[2.2.1]heptane (norbornane) core substituted with a 7,7-dimethyl-2-oxo group and a methanesulfonamide moiety linked to a 4-fluorobenzylamine. Synthetically, it is typically derived from (1S)-(+)-10-camphorsulfonyl chloride, as evidenced by its preparation via coupling with 1-(4-fluorobenzyl)indolin-5-amine (57% yield, grey powder) . Its stereochemistry ([α]25D: +37.50 ± 0.05) and NMR data (distinct δ 0.92–1.98 ppm methyl resonances) confirm structural integrity .
Properties
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[(4-fluorophenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO3S/c1-16(2)13-7-8-17(16,15(20)9-13)11-23(21,22)19-10-12-3-5-14(18)6-4-12/h3-6,13,19H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJYOUUYADDDJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-n-(4-fluorobenzyl)methanesulfonamide typically involves multiple steps. The starting material is often a bicyclic ketone, which undergoes a series of reactions including sulfonation and fluorobenzylation. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-n-(4-fluorobenzyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-n-(4-fluorobenzyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers are exploring its potential as a pharmaceutical agent due to its unique structure and properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-n-(4-fluorobenzyl)methanesulfonamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the sulfonamide nitrogen or the bicyclic core, impacting synthesis, physicochemical properties, and applications. Key comparisons are summarized below:
Table 1: Comparison of Structural Analogs
Key Observations
Synthetic Efficiency :
- The 4-fluorobenzyl derivative (target) and adamantyl analog exhibit moderate yields (57–60%), likely due to steric and electronic effects during sulfonamide coupling.
- Higher yields (92%) are achieved in photocatalyzed trifluoroacylation or CuAAC-mediated cyclizations , where optimized reaction conditions (e.g., blue LED irradiation) enhance efficiency.
Stereochemical Complexity :
- Diastereomeric mixtures (e.g., compound 13 ) complicate purification, whereas enantiopure derivatives (e.g., target compound ) are obtained using chiral camphorsulfonyl precursors.
Physicochemical Properties :
- Bulky substituents (adamantyl, ferrocenyl) increase melting points (e.g., 202–240°C for 4x ) but reduce solubility in polar solvents.
- The 4-fluorobenzyl group balances lipophilicity and hydrogen-bonding capacity, making it favorable for CNS-targeted drug design .
Functional Group Effects :
Biological Activity
1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(4-fluorobenzyl)methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound features a bicyclic framework that enhances its interaction with biological targets, making it an interesting candidate for further research in pharmacology and therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following molecular formula and weight:
- Molecular Formula : C15H20N2O3S
- Molecular Weight : 308.41 g/mol
The structure includes a methanesulfonamide group, which is known to enhance the compound's solubility and reactivity with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins within biological systems. The rigid bicyclic structure allows it to fit into enzyme active sites or bind to proteins, potentially modulating their activity. This interaction may lead to the inhibition of enzyme functions or disruption of protein-protein interactions, indicating its potential as a therapeutic agent in various biochemical pathways .
Biological Activity Studies
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Similar compounds have shown effectiveness against certain bacterial strains.
- Anti-inflammatory Effects : Some studies suggest potential applications in reducing inflammation.
Case Studies
-
Inhibition of Enzyme Activity :
- A study demonstrated that a structurally related compound inhibited the enzyme acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system. This suggests that the target compound may also exhibit similar inhibitory effects.
-
Antimicrobial Testing :
- Another investigation evaluated the antimicrobial properties of related bicyclic compounds against various pathogens, showing promising results that warrant further exploration for therapeutic applications.
-
Anti-inflammatory Potential :
- Research has indicated that related methanesulfonamide compounds can modulate inflammatory responses in vitro, suggesting a pathway for developing anti-inflammatory drugs.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)amine | Structure | Lacks sulfonamide group | Moderate enzyme inhibition |
| 1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethylsulfonamide | Structure | Ethyl side chain | Enhanced solubility |
| 1-(4-fluorobenzyl)-N-(pyridin-2-yl)methanesulfonamide | Structure | Different aromatic group | Stronger antimicrobial effects |
Q & A
Q. What are the defining structural features of this compound, and how do they influence its reactivity?
The compound features a bicyclo[2.2.1]heptane core with 7,7-dimethyl and 2-oxo substituents, a methanesulfonamide group, and a 4-fluorobenzyl moiety. The bicyclic framework enhances steric rigidity, potentially improving target selectivity, while the sulfonamide group enables hydrogen bonding with biological targets. The 4-fluorobenzyl substituent introduces electron-withdrawing effects, modulating lipophilicity and metabolic stability .
Q. What synthetic strategies are commonly employed for this compound?
Synthesis typically involves multi-step routes:
- Step 1: Functionalization of the bicyclic ketone (e.g., camphor derivatives) via sulfonylation or alkylation.
- Step 2: Coupling the sulfonamide group to the fluorobenzyl moiety using nucleophilic substitution or Mitsunobu reactions.
- Step 3: Purification via column chromatography or recrystallization. Key challenges include controlling stereochemistry and minimizing byproducts during sulfonamide formation .
Q. How do solubility properties impact experimental workflows?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). This necessitates:
- Solvent selection: Use DMSO for biological assays (≤1% v/v to avoid cytotoxicity).
- Formulation: For in vivo studies, employ co-solvents like PEG-400 or cyclodextrin-based carriers .
| Property | Value/Behavior | Relevance |
|---|---|---|
| Solubility (H₂O) | <0.1 mg/mL | Limits aqueous bioavailability studies |
| Solubility (DMSO) | >50 mg/mL | Ideal for stock solutions |
| LogP | ~3.5 (predicted) | Indicates moderate lipophilicity |
Advanced Research Questions
Q. What analytical methods validate the compound’s stereochemical purity?
- X-ray crystallography: Resolves absolute configuration of the bicyclic core .
- Chiral HPLC: Separates enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients.
- Circular Dichroism (CD): Correlates Cotton effects with stereoisomerism . For example, NMR data (e.g., δ 3.30 ppm for CH₂S in ) can confirm sulfonamide linkage and substituent orientation .
Q. How can binding affinities to enzyme targets be quantified?
- Surface Plasmon Resonance (SPR): Measures real-time interactions using immobilized targets.
- Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, Kd).
- Enzyme Inhibition Assays: Use fluorogenic substrates (e.g., para-nitrophenyl derivatives) to determine IC₅₀ values. Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., buffer pH, ionic strength) or enzyme isoform variability .
Q. How should researchers resolve contradictions in biological activity data?
- Comparative Studies: Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Purity Verification: Use LC-MS (>95% purity) to rule out impurities affecting activity.
- Structural Analog Screening: Test derivatives (e.g., replacing 4-fluorobenzyl with 4-chlorobenzyl) to isolate pharmacophore contributions .
Q. What strategies optimize in vivo pharmacokinetics?
- Prodrug Design: Introduce ester or amide prodrug moieties to enhance oral absorption.
- Metabolic Stability Assays: Use liver microsomes to identify cytochrome P450 susceptibility.
- Plasma Protein Binding: Measure via equilibrium dialysis to adjust dosing regimens .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
